1-Methyl-4-(naphthalene-1-carbonyl)piperazine
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Overview
Description
(4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE is an organic compound with the molecular formula C16H18N2O. It features a piperazine ring substituted with a methyl group and a naphthyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE typically involves the reaction of 1-naphthylmethanone with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like palladium on carbon. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. Techniques such as nanofiltration and centrifugal filtration are employed to purify the product and remove impurities .
Chemical Reactions Analysis
Types of Reactions: (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Naphthoquinones.
Reduction: (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANOL.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its anti-inflammatory and analgesic properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation . The compound’s anti-inflammatory effects are attributed to its ability to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β .
Comparison with Similar Compounds
- (4-METHYLPIPERAZINO)(1-PHENYL)METHANONE
- (4-METHYLPIPERAZINO)(1-PYRIDYL)METHANONE
- (4-METHYLPIPERAZINO)(1-BENZYL)METHANONE
Uniqueness: (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE stands out due to its unique combination of a naphthyl group and a piperazine ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as EGFR inhibition, compared to its analogs .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C16H18N2O/c1-17-9-11-18(12-10-17)16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |
InChI Key |
RCCIRNZUDAQTPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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